Geranylacetone
Description
Contextualization within Sesquiterpenoid Chemistry Research
Nerylacetone (B1225463), with the chemical formula C₁₃H₂₂O, is classified as a sesquiterpenoid. smolecule.com These compounds are a large and diverse class of terpenes built from three isoprene (B109036) units. In the realm of synthetic chemistry, Nerylacetone serves as a valuable starting material or intermediate for the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of (Z,Z)-farnesylacetone. oup.com The Wittig reaction, a cornerstone of organic synthesis, has been employed to stereoselectively form (Z)-2-methyl-2-alkenol, which is then utilized in the synthesis of Nerylacetone. oup.com Furthermore, its structure, featuring a cis-isomer configuration, makes it a target for stereoselective synthesis methodologies. oup.comgoogle.com Research has also explored the biotransformation of Nerylacetone using various fungal cultures, such as Acremonium roseum and Fusarium oxysporum, to produce other valuable compounds like natural γ-butyrolactones. mendeley.comresearchgate.net
Significance in Chemical Ecology and Natural Product Studies
The role of Nerylacetone in chemical ecology is multifaceted and significant. It functions as a semiochemical, a chemical substance that carries a message for an organism. These roles include acting as a deterrent, repellent, and even a pheromone in various plant-insect interactions. dntb.gov.uamdpi.comnih.gov For example, research has demonstrated its antifeedant properties against the green peach aphid, Myzus persicae. mdpi.comnih.gov Studies have shown that while it may only have a weak pre-ingestive deterrent effect, it exhibits a notable post-ingestive deterrent activity, causing aphids to refuse to settle on treated leaves. mdpi.comnih.gov
Nerylacetone is a component of many plant essential oils, found in species such as Paulownia tomentosa and ginger (Zingiber officinale). mdpi.com It has also been identified in the volatiles of plants like asparagus, where its release can be influenced by mechanical damage. tandfonline.com In the context of insect communication, Nerylacetone has been identified as a volatile compound from the female Asian citrus psyllid, Diaphorina citri, suggesting a potential role as a sex pheromone. nih.gov It has also been shown to be attractive to northern corn rootworm beetles. oup.com
Historical Perspective and Current Research Trajectories
Historically, the study of natural products like Nerylacetone has been driven by the desire to understand their biological functions and to explore their potential applications. The synthesis of Nerylacetone and its isomer, geranylacetone (B162166), has been a subject of interest for decades, with methods like the Carroll reaction being employed. google.com
Current research continues to build upon this foundation, with a strong focus on its role in sustainable agriculture and pest management. The investigation into its antifeedant properties and its influence on insect behavior is a prominent research area. mdpi.comnih.govresearchgate.net Researchers are exploring the effects of structural modifications, such as epoxidation, on the biological activity of Nerylacetone to potentially enhance its deterrent effects. mdpi.comnih.gov Furthermore, its biotransformation by microorganisms to produce other bioactive compounds remains an active field of study, highlighting the potential for environmentally friendly synthetic routes to valuable chemicals. mendeley.comresearchgate.net The study of its role in the chemical communication of various insect species also continues to be an important avenue of research. nih.govoup.com
| Property | Value |
| Chemical Formula | C₁₃H₂₂O |
| IUPAC Name | (5Z)-6,10-dimethylundeca-5,9-dien-2-one |
| Molar Mass | 194.31 g/mol |
| Classification | Acyclic Sesquiterpenoid |
| Natural Occurrences | Paulownia tomentosa, Zingiber officinale, Asparagus, Zea mays, Origanum vulgare |
| Biological Roles | Antifeedant, Repellent, Pheromone component |
Structure
3D Structure
Properties
IUPAC Name |
(5E)-6,10-dimethylundeca-5,9-dien-2-one | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |
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Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C)C | |
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Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)C)/C)C | |
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Molecular Formula |
C13H22O | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4052053 | |
| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
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Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |
| Record name | Geranylacetone | |
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| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
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Solubility |
slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
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Density |
0.861-0.873 | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
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CAS No. |
3796-70-1, 68228-05-7, 689-67-8 | |
| Record name | Geranylacetone | |
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| Record name | Geranylacetone | |
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| Record name | Undecadien-2-one, 6,10-dimethyl- | |
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| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |
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| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
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| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |
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| Record name | GERANYLACETONE | |
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Occurrence and Biogeography of Nerylacetone
Distribution in Plant Species
Nerylacetone (B1225463) has been identified as a volatile compound in a wide array of plant species, contributing to their characteristic aromas and potentially playing a role in plant-insect interactions. nih.gov
Occurrence in Citrus Species Essential Oils
While a comprehensive analysis of the essential oils from various Citrus species peels, such as sweet orange, lime, and lemon, reveals a complex mixture of volatile compounds, the presence of nerylacetone is not consistently reported as a major constituent. pensoft.netnih.govthegoodscentscompany.comekb.eg The dominant compounds in these oils are typically limonene, linalool, α-pinene, and β-pinene. pensoft.netnih.gov Further research is needed to definitively quantify the levels of nerylacetone in different citrus varieties and understand its contribution to their aromatic profiles.
Detection in Other Botanical Sources (e.g., Trembleya phlogiformis, Olive Tree)
Nerylacetone has been identified in the essential oils of various other botanical sources.
In a study of Trembleya phlogiformis, a shrub from the Melastomataceae family, nerylacetone was found to be a major component of the volatile oil from its leaves, with its concentration varying seasonally. scielo.br The highest percentages were observed in April (13.4%), followed by March (11.4%), January (9.2%), and November (7.8%). scielo.br
The olive tree (Olea europaea) is another botanical source where nerylacetone has been detected. researchgate.netresearchgate.netpjoes.com In one study, nerylacetone was identified in the volatiles of olive leaves, stems, and flowers, with its concentration varying among different cultivars. researchgate.net For instance, in the leaves of the Koroneiki cultivar, the percentage of nerylacetone was 10.3%. researchgate.net Another study on the Meski cultivar of olive trees in Tunisia found that the concentration of nerylacetone in the leaves varied depending on the bioclimatic region, with higher levels found in trees from the southern, more arid regions. researchgate.netpjoes.com This suggests a potential role for nerylacetone in the plant's response to environmental stress. pjoes.com
The following table summarizes the percentage of nerylacetone found in the leaves of different olive tree cultivars from various studies.
| Botanical Source | Cultivar | Plant Part | Percentage of Nerylacetone (%) |
| Olive Tree (Olea europaea) | Koroneiki | Leaves | 10.3 researchgate.net |
| Olive Tree (Olea europaea) | Meski (North Tunisia) | Leaves | 1.0 ± 0.07 researchgate.netpjoes.com |
| Olive Tree (Olea europaea) | Meski (South Tunisia) | Leaves | 2.0 ± 0.01 researchgate.netpjoes.com |
Presence in Wild Carrots, Figs, Lemongrass, and Garden Tomato
Nerylacetone is also a constituent of several other well-known plants.
Wild Carrots (Daucus carota ssp. carota) : This common biennial plant, native to Eurasia and North Africa, contains nerylacetone in its essential oil. ucdavis.edu A study on wild carrots from Montenegro detected nerylacetone in the essential oil of the umbels at different maturity stages, with concentrations of 0.3% in premature umbels and 0.4% in fully ripened umbels. researchgate.netmdpi.com
Figs (Ficus carica) : Nerylacetone has been reported as a volatile component in both fresh and dried figs. researchgate.net A study on herbal teas made from fig leaves also identified nerylacetone, with its concentration being influenced by the drying method used. mdpi.com
Lemongrass (Cymbopogon citratus) : This tropical grass, widely used in cooking and herbal medicine, is another source of nerylacetone. foodb.cafoodb.ca It is one of the many volatile compounds that contribute to the characteristic citrusy aroma of lemongrass. thegoodscentscompany.com
Garden Tomato (Lycopersicon esculentum) : The garden tomato, a globally cultivated fruit, also contains nerylacetone. foodb.ca While tomatoes are susceptible to various nutrient deficiencies and pests that can affect their growth and health, the specific role and variation of nerylacetone in response to these stressors are not yet fully understood. missouribotanicalgarden.orgrainbowgardens.bizrhs.org.uk
Identification in Fungal and Microbial Systems (e.g., Saccharomyces cerevisiae)
Nerylacetone is not limited to the plant kingdom; it has also been identified in fungal and microbial systems. The budding yeast Saccharomyces cerevisiae, a well-studied eukaryotic model organism, has been shown to interact with nerylacetone. nih.govwikipedia.org Research has demonstrated the biotransformation of nerylacetone by fungal strains, such as Acremonium roseum and Fusarium oxysporum, into other compounds like γ-butyrolactones. researchgate.net Specifically, Saccharomyces cerevisiae has been used in studies evaluating the effects of nerylacetone and its derivatives. tandfonline.com The plant pathogenic fungus Glomerella cingulata has also been shown to metabolize nerylacetone. researchgate.net
Environmental and Seasonal Variation in Nerylacetone Levels
The concentration of nerylacetone in plants can be significantly influenced by environmental and seasonal factors.
As previously mentioned, the study on Trembleya phlogiformis revealed a clear seasonal variation in nerylacetone levels in the leaves. scielo.br The highest concentrations were recorded during the rainier months of March and April, suggesting a correlation between rainfall and the production of this compound. scielo.br
Similarly, research on the Tunisian olive tree cultivar 'Meski' demonstrated that climatic conditions play a role in the levels of nerylacetone. researchgate.netpjoes.com Olive trees growing in the more arid southern region of Tunisia exhibited higher concentrations of nerylacetone in their leaves compared to those in the northern region. researchgate.netpjoes.com This suggests that the synthesis of nerylacetone may be a response to environmental stressors such as drought and high temperatures. pjoes.com
A study on the fresh leaves of the 'Chemlali' olive cultivar also showed seasonal changes in its volatile components, with nerylacetone being detected in the autumn sample. unipi.it In another study on Porcelia macrocarpa, the concentration of nerylacetone in the leaves was found to be relatively stable throughout the year, with a slight increase observed in some months. mdpi.com These findings highlight the dynamic nature of phytochemical composition in response to the surrounding environment.
The table below illustrates the seasonal variation of nerylacetone in the leaves of Trembleya phlogiformis.
| Month | Percentage of Nerylacetone (%) |
| January | 9.2 scielo.br |
| March | 11.4 scielo.br |
| April | 13.4 scielo.br |
| November | 7.8 scielo.br |
Biosynthesis and Metabolic Pathways of Nerylacetone
Enzymatic Biogenesis from Isoprenoid Precursors
The formation of nerylacetone (B1225463) is rooted in the fundamental pathways of terpenoid biosynthesis, which construct complex molecules from simple five-carbon units.
All terpenoids, including nerylacetone, originate from the universal five-carbon (C5) isoprenoid precursors, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). genome.jpkegg.jpusp.brnih.gov Organisms utilize two primary pathways to produce these building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP or DOXP) pathway. genome.jpusp.brnih.gov
The MVA pathway is predominant in eukaryotes (including animals and fungi) and archaea, and also occurs in the cytosol of plants. genome.jpkegg.jp
The MEP pathway operates in bacteria and in the plastids of green plants. genome.jpusp.br
These C5 units are sequentially condensed by prenyltransferase enzymes to form linear prenyl pyrophosphates of varying lengths. genome.jpkegg.jp Key precursors for smaller terpenoids include Geranyl Pyrophosphate (GPP, C10) and Farnesyl Pyrophosphate (FPP, C15). genome.jpnih.gov GPP is the direct precursor to monoterpenoids, while FPP is the precursor to sesquiterpenoids (C15) and triterpenoids (C30). genome.jpkegg.jpgenome.jp
The table below outlines the core precursors in the terpenoid backbone biosynthesis pathway.
| Precursor Molecule | Carbon Number | Biosynthetic Pathway(s) | Role |
| Isopentenyl Pyrophosphate (IPP) | C5 | MVA and MEP/DOXP | Universal isoprene (B109036) building block. genome.jpkegg.jp |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 | MVA and MEP/DOXP | Universal isoprene building block, isomer of IPP. genome.jpkegg.jp |
| Geranyl Pyrophosphate (GPP) | C10 | Condensation of IPP and DMAPP | Precursor to monoterpenoids. genome.jp |
| Farnesyl Pyrophosphate (FPP) | C15 | Condensation of GPP and IPP | Precursor to sesquiterpenoids and triterpenoids. genome.jpgenome.jp |
Nerylacetone is classified as a sesquiterpenoid by some sources. researchgate.netnih.govresearchgate.net Sesquiterpenoids are a diverse class of C15 compounds derived from the cyclization or rearrangement of FPP, catalyzed by enzymes known as sesquiterpene synthases. genome.jpgenome.jp The biosynthesis begins when a sesquiterpene synthase facilitates the removal of the diphosphate (B83284) group from FPP, creating a reactive allylic cation. genome.jpgenome.jp This cation can then undergo various intramolecular cyclizations and rearrangements to produce the vast array of sesquiterpenoid skeletons. genome.jp
While nerylacetone itself is an acyclic ketone, its formation can be linked to the degradation or modification of larger sesquiterpenoid structures. For instance, it is considered a degradation product of certain monoterpenes and sesquiterpenes. It is also a known component of various plant essential oils. nih.govmdpi.com In aphids, the biosynthesis of the alarm pheromone (E)-β-farnesene, a sesquiterpene, is directly affected by the terpenoid backbone biosynthesis pathway, highlighting the connection between FPP and C15 compounds. nih.gov
Microbial Biosynthesis Mechanisms
Microorganisms, particularly fungi, are capable of metabolizing terpenoids, including nerylacetone. thieme-connect.com Studies have demonstrated the biotransformation of nerylacetone by fungal cultures, leading to the synthesis of other bioactive compounds.
Research on the fungi Acremonium roseum and Fusarium oxysporum has shown their ability to transform nerylacetone into a natural γ-butyrolactone, specifically (4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one. nih.govresearchgate.net This transformation indicates the presence of enzymatic machinery within these fungi capable of oxidizing and cyclizing the acyclic nerylacetone structure.
The table below summarizes the findings of the microbial transformation of nerylacetone.
| Microorganism | Substrate | Product | Yield |
| Acremonium roseum AM336 | Nerylacetone | (+)-(4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 24% |
| Fusarium oxysporum AM13 | Nerylacetone | (+)-(4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 61% |
Data sourced from a study on the microbial transformation of nerylacetone. nih.govresearchgate.net
Furthermore, the heterologous expression of plant terpene synthase genes in microbial hosts like Escherichia coli and yeast is a common strategy for producing plant isoprenoids. nih.gov This approach could theoretically be applied to produce nerylacetone or its immediate precursors by introducing the relevant synthase and modifying the host's metabolic pathways to ensure a sufficient supply of FPP. nih.gov
Plant Metabolic Engineering for Enhanced Production
Plant metabolic engineering offers a suite of powerful strategies to increase the production of valuable terpenoids. nih.govchemrxiv.org These techniques, while often applied to complex pharmaceutical terpenoids, are fundamentally applicable to enhancing the yield of compounds like nerylacetone. nih.gov The core aim is to manipulate the plant's metabolic pathways to channel more precursors towards the desired product. researchgate.net
Key strategies in plant metabolic engineering for terpenoid production include:
Suppression of Competing Pathways : Downregulating or knocking out genes in metabolic pathways that compete for the same precursors can redirect metabolic resources towards the target compound's pathway. nih.gov
Regulation of Transcription Factors : Modifying transcription factors that globally regulate clusters of metabolic genes can simultaneously upregulate all the necessary enzymes for a biosynthetic pathway. nih.gov
Ectopic Expression : Introducing biosynthetic genes into a plant species or tissue that does not naturally produce the target compound can create novel production platforms. nih.gov
These approaches hold promise for increasing the supply of specific terpenoids for various applications, reducing reliance on extraction from natural sources, which can be costly and unsustainable. rsc.org
In Vivo Metabolism and Degradation Studies in Non-Human Organisms
In herbivorous insects, ingested plant specialized metabolites like terpenoids undergo a series of metabolic processes often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion). frontiersin.org Resistance to potentially toxic plant compounds often involves biotransformation into less harmful, more easily excreted substances. frontiersin.org
Studies on the green peach aphid, Myzus persicae, have investigated the effects of nerylacetone. The research indicates that nerylacetone exhibits postingestive deterrent activity, suggesting that after ingestion, the compound or its metabolites have toxic or deterrent properties that cause the aphid to cease feeding. nih.govmdpi.com The metabolic processes in insects typically involve phase I reactions (oxidation, reduction, hydrolysis) often catalyzed by cytochrome P450 enzymes, followed by phase II conjugation reactions to increase water solubility for excretion. frontiersin.org While the precise metabolic breakdown products of nerylacetone in insects are not fully detailed in the available literature, epoxidation of its double bonds is a studied modification. mdpi.com However, this epoxidation did not significantly alter its deterrent activity against M. persicae. nih.govmdpi.com
There is evidence suggesting that nerylacetone's metabolism may be linked to lipid metabolism pathways. Nerylacetone is classified chemically as a prenol lipid and is associated with biochemical processes such as lipid metabolism and fatty acid metabolism. foodb.cafishersci.no Investigations into its cellular interactions suggest it may influence signaling processes related to lipids. smolecule.com
The dysregulation of lipid metabolism is a known effect of various environmental compounds. mdpi.com Terpenoids, as a class, are structurally related to lipids and share early biosynthetic precursors (Acetyl-CoA via the MVA pathway). This shared origin provides a fundamental biochemical link. In some organisms, terpenoid metabolism can influence lipid homeostasis. For example, some cancer therapies target the intersection of lipid synthesis and other metabolic pathways to disrupt tumor growth. rsc.org While direct, detailed studies on nerylacetone's role in perturbing lipid metabolism are limited, its structural nature and classification place it at the interface of terpenoid and lipid biochemistry. foodb.ca
Insights from Fatty Acid Metabolism
The biosynthesis of nerylacetone, an acyclic monoterpenoid, is intricately linked to primary metabolic pathways, including fatty acid metabolism. While not a direct product of fatty acid chains, its synthesis relies on the fundamental building blocks derived from fatty acid catabolism. Fatty acid oxidation provides the essential precursor molecules required for the assembly of the ten-carbon backbone of monoterpenoids like nerylacetone.
The primary connection between fatty acid metabolism and nerylacetone biosynthesis is the production of acetyl-CoA through the β-oxidation pathway. nih.govwikipedia.org Fatty acids within the cell are first activated to fatty acyl-CoA molecules. nih.gov These molecules are then transported into the mitochondria, where they undergo a cyclical series of four enzymatic reactions, collectively known as β-oxidation. nih.govditki.com Each cycle shortens the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. nih.gov
This process is a highly efficient way for the cell to generate metabolic energy and a pool of acetyl-CoA. wikipedia.org This acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle or, crucially for terpenoid synthesis, the mevalonate (MVA) pathway. wikipedia.orgnih.gov The MVA pathway utilizes acetyl-CoA as its primary starting substrate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids.
The regulation of fatty acid oxidation is therefore an indirect control point for the biosynthesis of nerylacetone. The rate-limiting step of this process is the transport of fatty acyl-CoA into the mitochondria, which is controlled by the enzyme carnitine palmitoyltransferase I (CPT I). nih.gov When cellular energy levels are high, this process is inhibited, reducing the supply of acetyl-CoA from fatty acids. nih.gov Conversely, under conditions of high energy demand or during periods of fasting, fatty acid oxidation is upregulated, increasing the availability of acetyl-CoA for various biosynthetic purposes, including the potential synthesis of nerylacetone. nih.govnih.gov
Table 1: Key Enzymatic Steps in Mitochondrial β-Oxidation of Saturated Fatty Acids
This table outlines the core cycle of reactions that break down fatty acyl-CoA to produce acetyl-CoA, the precursor for nerylacetone biosynthesis.
| Step | Enzyme Name | Substrate | Product(s) | Cofactor(s) |
| 1 | Acyl-CoA Dehydrogenase | Fatty Acyl-CoA | trans-Δ²-Enoyl-CoA | FAD |
| 2 | Enoyl-CoA Hydratase | trans-Δ²-Enoyl-CoA | L-β-Hydroxyacyl-CoA | H₂O |
| 3 | β-Hydroxyacyl-CoA Dehydrogenase | L-β-Hydroxyacyl-CoA | β-Ketoacyl-CoA | NAD⁺ |
| 4 | β-Ketoacyl-CoA Thiolase | β-Ketoacyl-CoA | Acetyl-CoA + Acyl-CoA (n-2) | Coenzyme A |
Table 2: Initial Stages of the Mevalonate (MVA) Pathway Utilizing Acetyl-CoA
This table shows how acetyl-CoA derived from fatty acid oxidation is utilized in the initial steps of the MVA pathway to form the basic isoprenoid building block.
| Step | Enzyme Name | Substrate(s) | Product |
| 1 | Acetoacetyl-CoA Thiolase | 2 x Acetyl-CoA | Acetoacetyl-CoA |
| 2 | HMG-CoA Synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA |
| 3 | HMG-CoA Reductase | HMG-CoA | Mevalonate |
| 4 | Mevalonate Kinase | Mevalonate | Mevalonate-5-Phosphate |
| 5 | Phosphomevalonate Kinase | Mevalonate-5-Phosphate | Mevalonate-5-Pyrophosphate |
| 6 | Diphosphomevalonate Decarboxylase | Mevalonate-5-Pyrophosphate | Isopentenyl Pyrophosphate (IPP) |
Chemical Synthesis and Chemo Enzymatic Methodologies for Nerylacetone
Total Chemical Synthesis Approaches
Total chemical synthesis provides versatile and scalable routes to nerylacetone (B1225463), utilizing foundational reactions of organic chemistry to construct the target carbon skeleton and install the required functional groups with appropriate stereochemistry.
Aldol Condensation Strategies
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds—an enolate and a carbonyl electrophile—to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. libretexts.orgyoutube.commasterorganicchemistry.com This strategy is widely used in the synthesis of larger molecules from smaller, readily available precursors. masterorganicchemistry.comcerritos.edu
While a direct, high-yield synthesis of nerylacetone using a specific Aldol condensation strategy is not prominently detailed in readily available literature, the approach is well-established for creating structurally similar acyclic terpenoid ketones. For instance, a related reaction, the cross-Aldol condensation of isovaleraldehyde and acetone, is used to produce 6-methyl-3-hepten-2-one, a structural isomer of the nerylacetone backbone. google.comalfa-chemistry.com This process demonstrates the feasibility of using Aldol chemistry to construct the methyl-heptenone framework, a key structural motif within nerylacetone.
The general mechanism for a base-catalyzed Aldol condensation involves three main steps youtube.comcerritos.edu:
Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound (e.g., acetone) to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of a second carbonyl compound.
Dehydration: The resulting β-hydroxy carbonyl (the aldol addition product) is often unstable, particularly with heating, and eliminates a molecule of water to form a stable, conjugated α,β-unsaturated product. libretexts.orgmasterorganicchemistry.com
By carefully selecting the appropriate aldehyde and ketone fragments that could disconnect from the nerylacetone structure, a retrosynthetic analysis suggests that an Aldol strategy is a plausible, though potentially complex, route requiring control of regioselectivity and stereoselectivity.
Wittig Reaction Applications
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. nih.gov The reaction involves a phosphonium ylide (the Wittig reagent) reacting with a carbonyl compound to form an alkene and triphenylphosphine oxide. nih.gov A key advantage of this reaction is its ability to form the double bond in a specific and predictable location.
A stereoselective synthesis of nerylacetone has been successfully demonstrated using a Wittig reaction as the key step to establish the (Z)-configured double bond. This approach begins with the Wittig reaction between an α-alkoxyketone, such as tetrahydropyranyloxyacetone, and a specific phosphonium ylide. This reaction proceeds with high stereoselectivity, yielding predominantly the (Z)-isomer of the resulting allylic alcohol precursor.
The subsequent steps in this synthesis involve converting the allylic alcohol into a bromide, followed by coupling with prenyl p-tolyl sulfone. The synthesis is completed through reductive desulfonation and hydration of a terminal alkyne, ultimately furnishing nerylacetone with high isomeric purity. The stereochemistry of the final product was confirmed by comparison with authentic samples.
| Reactant 1 | Reactant 2 | Key Step | Product | Stereoselectivity (Z/E) |
|---|---|---|---|---|
| Tetrahydropyranyloxyacetone | (CH3)2C=CHCH2CH2P(Ph)3+Br- | Wittig Reaction | (Z)-allylic alcohol precursor | 96/4 |
Oxidative Transformation Routes from Simpler Terpenoids
Another effective strategy for synthesizing nerylacetone and its E-isomer, geranylacetone (B162166), involves the chemical modification of simpler, abundant terpenoid precursors like linalool and nerol. These routes leverage rearrangement and oxidation reactions to achieve the target structure.
One of the most established methods is the Carroll Rearrangement , a reaction that transforms a β-keto allyl ester into a γ,δ-allylketone through a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement and subsequent decarboxylation. wikipedia.orgalfa-chemistry.com This reaction is used industrially to convert the tertiary allylic alcohol linalool into this compound. wikipedia.org The process involves reacting linalool with methyl acetoacetate in the presence of a catalyst, such as aluminum oxide, at elevated temperatures. google.com The initially formed β-keto ester undergoes rearrangement and loses carbon dioxide to yield the final ketone product. google.comwikipedia.org While this typically produces the (E)-isomer, this compound, it demonstrates a powerful transformation from a C10 alcohol to a C13 ketone framework.
A second approach involves the direct oxidation of the primary allylic alcohol nerol , which already possesses the correct (Z)-double bond geometry and carbon skeleton. The oxidation of nerol to its corresponding aldehyde, neral , is a well-documented transformation. wikipedia.org This selective oxidation of the primary alcohol without affecting the double bonds can be achieved with high efficiency using reagents such as iodosobenzene diacetate (IBD) catalyzed by 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). wikipedia.org Once neral is obtained, it can be converted to nerylacetone through standard organometallic additions, such as reaction with an acetylide followed by hydration or addition of a methyl Grignard reagent and subsequent oxidation.
Chemo-Enzymatic Synthesis of Nerylacetone and its Derivatives
Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions. nih.gov This approach is particularly valuable for producing complex chiral molecules and overcoming challenges of selectivity in traditional organic synthesis.
Application of Cytochrome P450 Monooxygenases (CYPs)
Cytochrome P450 monooxygenases (CYPs) are a vast family of heme-containing enzymes that catalyze the oxidation of a wide array of organic molecules. mdpi.comnih.gov Their primary function involves the activation of molecular oxygen to introduce an oxygen atom into a non-activated C-H bond, often with high regio- and stereoselectivity. mdpi.com These enzymes are crucial in drug metabolism, steroid biosynthesis, and the generation of complex natural products. youtube.comuchile.cl
While the direct synthesis of nerylacetone using a P450-catalyzed reaction on a simple precursor has not been extensively documented, the known capabilities of these enzymes make them powerful tools for the derivatization of nerylacetone or related terpenoids. The typical reactions catalyzed by CYPs include:
Hydroxylation: Introduction of a hydroxyl (-OH) group at a specific carbon atom.
Epoxidation: Formation of an epoxide across a double bond.
Dealkylation and Heteroatom Oxidation: More common in metabolism.
In the context of nerylacetone, CYPs could be engineered or selected to hydroxylate specific positions on the carbon backbone, creating valuable derivatives for the fragrance or pharmaceutical industries. For example, studies on the microsomal P450-catalyzed oxidation of the related monoterpene alcohol geraniol have shown that these enzymes can hydroxylate the molecule with complete retention of stereochemistry. This demonstrates the potential for precise, selective oxidation of terpenoid skeletons. The ability of P450s to perform complex oxidations makes them prime candidates for late-stage functionalization in a chemo-enzymatic pathway. nih.gov
Squalene-Hopene Cyclase (SHC)-Mediated Transformations
Squalene-hopene cyclases (SHCs) are enzymes that catalyze one of the most complex known single-step biochemical reactions: the polycyclization of the linear triterpene squalene into the pentacyclic hopene framework. In recent years, the substrate scope of SHCs has been expanded to include non-native, shorter terpenoid substrates like nerylacetone and its isomer this compound.
Engineered SHCs have been successfully used to catalyze the asymmetric cyclization of nerylacetone into valuable monocyclic terpenoid derivatives. Specifically, a newly identified SHC from Acidothermus cellulolyticus (AciSHC) was found to convert nerylacetone into (R)-γ-dihydroionone, a valuable fragrance compound. Through directed evolution and process optimization, the conversion efficiency of this transformation was significantly improved.
Research has shown that engineered SHC variants can exhibit remarkable stereoselectivity depending on the geometry of the substrate. For instance, one AciSHC variant was shown to convert the (Z)-isomer (nerylacetone) into the monocyclic product (R)-γ-dihydroionone with >99% enantiomeric excess (ee), while converting the (E)-isomer (this compound) into a different, bicyclic ether product. This highlights the enzyme's ability to precisely control the folding of the substrate in its active site prior to the cyclization cascade.
| Enzyme | Substrate | Product | Conversion Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Engineered AciSHC | Nerylacetone ((Z)-isomer) | (R)-γ-dihydroionone | 79% | >99% |
| Engineered AciSHC | This compound ((E)-isomer) | (S,S)-bicyclic ether | - | >95% |
| Engineered AacSHC | Nerylacetone ((Z)-isomer) | (R)-γ-dihydroionone | 89% | 99.5% |
Asymmetric Synthesis of Cyclized Derivatives
The asymmetric synthesis of cyclized derivatives of nerylacetone represents a significant area of research, focusing on the creation of stereochemically defined cyclic molecules. One notable advancement in this field is the product- and enantioselective monocyclization of nerylacetone to produce (−)-γ‐dihydroionone. This transformation is achieved through a biocatalytic approach that utilizes hydrogen-bond assisted Brønsted-acid catalysis in an aqueous environment.
This method employs engineered terpene cyclases to control the cationic cyclization cascade of nerylacetone. By strategically modifying the enzyme's active site, specifically through the introduction of hydrogen-bond donating residues, the conformation of the substrate is precisely controlled. This molecular anchoring directs the cyclization to yield the desired monocyclic product with high selectivity.
In a specific example, the Z-isomer, nerylacetone, is primarily converted into a bicyclic product and two monocyclic products, α- and γ-dihydroionone, by the wild-type enzyme. However, through protein engineering, the enzyme can be tailored to favor the production of (−)-γ‐dihydroionone, a compound of high demand in the flavor and fragrance industry. Mechanistic studies and computational data suggest that the substrate's carbonyl moiety is coordinated by specific amino acid residues within the active site. This interaction facilitates a highly product- and enantioselective monocyclization in a single catalytic step.
Biotransformation of Nerylacetone by Microbial Cultures
The biotransformation of nerylacetone using microbial cultures offers a valuable and environmentally benign alternative to traditional chemical synthesis for the production of valuable derivatives. This approach leverages the enzymatic machinery of microorganisms to perform specific and often stereoselective chemical modifications.
Fungal Biotransformation for Novel γ-Butyrolactone Derivatives
Fungal cultures have been successfully employed for the biotransformation of nerylacetone into novel γ-butyrolactone derivatives. Specifically, strains of Acremonium roseum and Fusarium oxysporum have been shown to convert nerylacetone into (4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one, a natural γ-butyrolactone.
The biotransformation process involves the incubation of nerylacetone with the fungal cultures, leading to the isolation of the target γ-butyrolactone. The yields and enantiomeric excess of the product can vary depending on the fungal strain and reaction conditions.
Table 1: Fungal Biotransformation of Nerylacetone to γ-Butyrolactone
| Fungal Strain | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acremonium roseum AM336 | (+)-(4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 61 | 82 |
| Fusarium oxysporum AM13 | (+)-(4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | 24 | 94 |
Stereoselective Transformations via Biocatalysis
Biocatalysis offers a powerful tool for achieving stereoselective transformations of nerylacetone. Engineered enzymes, such as terpene cyclases, can direct the cyclization of nerylacetone in a highly controlled manner, leading to the formation of specific stereoisomers.
The stereoselectivity of these biocatalytic reactions is dictated by the three-dimensional structure of the enzyme's active site. By introducing specific mutations, researchers can alter the active site environment to favor the formation of a desired stereoisomer. This approach of "directed evolution" allows for the fine-tuning of enzyme selectivity for specific synthetic outcomes.
In the case of nerylacetone cyclization, the enzyme guides the substrate into a specific conformation through interactions like hydrogen bonding. This precise positioning ensures that the subsequent cationic cascade proceeds with high stereocontrol, resulting in the enantioselective synthesis of cyclized products like (−)-γ‐dihydroionone. This level of stereoselectivity is often difficult to achieve using conventional chemical methods.
Ecological and Biological Roles of Nerylacetone
Nerylacetone (B1225463) in Plant-Insect Interactions
Nerylacetone is a key mediator in the chemical ecology of plant-herbivore interactions, primarily functioning as a defense compound. nih.govnih.gov Its presence can deter feeding and influence the behavior of various insect herbivores.
Nerylacetone exhibits notable antifeedant properties against several herbivorous insects, including the green peach aphid, Myzus persicae. nih.gov Research has demonstrated that nerylacetone can deter these aphids from settling on treated leaves. nih.gov This deterrent effect is a crucial aspect of a plant's chemical defense strategy, reducing the damage caused by sap-sucking insects. The antifeedant activity of nerylacetone is often concentration-dependent, with higher concentrations leading to a more significant reduction in feeding.
A study evaluating the settling behavior of Myzus persicae on leaves treated with nerylacetone showed a significant deterrent effect. nih.gov The aversive nature of nerylacetone was evident as early as one hour after the aphids were introduced to the treated surfaces and this effect persisted for at least 24 hours. nih.gov
Table 1: Deterrent Effect of Nerylacetone on Myzus persicae Settling
| Time After Introduction | Percentage of Aphids on Control Leaves |
|---|---|
| 1 hour | High (Specific % not detailed in snippet) |
| 2 hours | High (Specific % not detailed in snippet) |
| 24 hours | 63-86% nih.gov |
Data derived from a free-choice test where aphids could choose between control and nerylacetone-treated leaves. nih.gov
The influence of nerylacetone on insect behavior extends beyond simple feeding deterrence to more subtle effects on probing and settling. nih.govnih.gov For piercing-sucking insects like aphids, the initial probing of plant tissues is a critical step in host plant selection. Nerylacetone can interfere with this process.
Electrical Penetration Graph (EPG) studies, which monitor the stylet penetration of aphids into plant tissues, have revealed that nerylacetone can have a weak preingestive deterrent activity. nih.govmdpi.com This means that while aphids may still initiate probes on plants with nerylacetone, the duration of these initial probes, particularly in the epidermis and mesophyll, tends to be shorter. nih.govmdpi.com This can lead to a delay in the aphids reaching the phloem, the primary site of feeding. nih.govmdpi.com
However, the more significant impact of nerylacetone appears to be its post-ingestive deterrent activity. nih.govmdpi.com Even after reaching the phloem and ingesting some sap from treated plants, Myzus persicae are less likely to settle and establish a feeding colony. nih.govmdpi.com A 24-hour free-choice test demonstrated that aphids largely avoided settling on leaves treated with nerylacetone. nih.govnih.govmdpi.com
Nerylacetone is an integral component of a plant's induced defense system against herbivory. nih.gov Plants are not passive victims of insect attack; they can synthesize and release a variety of volatile organic compounds (VOCs), including nerylacetone, in response to tissue damage. mdpi.com These compounds can act directly against the herbivore or indirectly by attracting natural enemies of the pest.
The production of nerylacetone is part of a broader chemical defense strategy that includes a blend of different compounds. This chemical cocktail can have synergistic effects, making it more potent than any single compound alone. The release of these defensive compounds is a dynamic process, often triggered by specific elicitors in the herbivore's saliva. mdpi.com This allows the plant to mount a targeted and efficient defense response, conserving resources until they are needed.
Nerylacetone as a Plant Volatile in Ecological Signaling
As a volatile compound, nerylacetone can be released by plants into the atmosphere, where it can act as a signal to other organisms in the ecosystem. The emission of nerylacetone is often a response to specific environmental cues, both biotic and abiotic.
Plants can increase their emission of nerylacetone in response to various biotic stressors, most notably herbivory. frontiersin.org When an insect feeds on a plant, the physical damage and chemical cues from the insect's saliva can trigger a cascade of biochemical pathways within the plant, leading to the synthesis and release of volatile compounds like nerylacetone. frontiersin.org
This induced emission serves multiple purposes in the plant's defense. As previously discussed, it can directly deter the feeding herbivore. Additionally, these volatile plumes can be intercepted by predatory or parasitic insects that prey on the herbivores. This "cry for help" can lead to a reduction in the herbivore population on the plant. The blend of volatiles released can be highly specific to the herbivore species, allowing for the attraction of specialized natural enemies.
In addition to biotic threats, plants also respond to abiotic stressors by altering their volatile emissions. pjoes.com Factors such as drought, extreme temperatures, and high light intensity can induce the release of a variety of VOCs, which may include nerylacetone. pjoes.com While the specific role of nerylacetone in response to abiotic stress is less well-documented than its role in herbivore defense, the general theory is that these compounds can help the plant to cope with the physiological challenges imposed by the environment. For instance, some volatiles are believed to have antioxidant properties or to play a role in thermotolerance. The emission of these compounds under abiotic stress can also have unintended ecological consequences, as they can be detected by insects and influence their behavior, even in the absence of herbivory.
Potential Role in Attracting Pollinators
Nerylacetone is a constituent of the floral scent of various plant species, suggesting a potential role in the attraction of pollinators. solubilityofthings.comresearchgate.net The compound's presence in the volatile emissions of flowers contributes to the complex chemical bouquet that guides insects and other animals to their nectar and pollen rewards. embrapa.brresearchgate.net The process of pollination is crucial for the reproductive success of many plants, and floral scents are a key mechanism by which plants signal to and select for specific pollinators. embrapa.braloki.hu
The attraction of pollinators is often mediated by a specific blend of volatile organic compounds rather than a single chemical. embrapa.br Nerylacetone, in combination with other floral volatiles, likely contributes to the unique scent profile that attracts specific pollinators, such as moths. researchgate.net Studies on moth-pollinated flowers have shown that floral scents play a critical role in guiding these nocturnal pollinators. researchgate.net The detection of nerylacetone in the floral headspace of such plants supports its involvement in this ecological interaction. researchgate.netresearchgate.net
Nerylacetone as a Component of Insect Semiochemical Systems
Nerylacetone functions as a semiochemical, a chemical substance that carries a message, in various insect species. diva-portal.org These chemical signals are fundamental to insect behavior, mediating interactions such as mating, aggregation, and defense. diva-portal.orgslu.se Nerylacetone has been identified as a component of pheromones and other behavior-modifying chemical systems in a range of insects.
In some contexts, nerylacetone is part of a defensive secretion. For example, in bed bugs (Cimex lectularius), a mixture of geranylacetone (B162166) and nerylacetone is released during mating attempts as a defensive emission. plos.org This suggests a role in communication related to reproductive behaviors and defense against unwanted mating.
The compound also plays a role in plant-herbivore interactions. When asparagus plants are mechanically damaged, they release significantly more nerylacetone compared to undamaged plants or those damaged by certain herbivores like the black cutworm. tandfonline.com This induced volatile release can signal the presence of damage and may deter further herbivory or attract natural enemies of the herbivores. tandfonline.com Indeed, studies on the green peach aphid, Myzus persicae, have shown that nerylacetone can act as a deterrent. nih.govresearchgate.net
Furthermore, nerylacetone has been investigated for its repellent properties against various insect pests. Research has explored its potential to repel haematophagous (blood-sucking) insects, such as mosquitoes. google.com It has also been identified as a semiochemical affecting various other insect pests, highlighting its broad significance in insect chemical ecology. diva-portal.orgoup.com
The following table summarizes research findings on the role of nerylacetone in different insect semiochemical systems.
| Insect Species/Group | Role of Nerylacetone | Research Finding |
| Bed Bugs (Cimex lectularius) | Defensive Semiochemical | Released as part of a defensive secretion during mating attempts. plos.org |
| Green Peach Aphid (Myzus persicae) | Deterrent | Demonstrates deterrent activity against the aphid. nih.govresearchgate.net |
| Various Insect Pests | Repellent/Semiochemical | Investigated for repellent activity against blood-sucking insects and identified as a semiochemical affecting various pests. diva-portal.orggoogle.com |
| Black Cutworm (Agrotis ipsilon) | Plant-Induced Signal | Asparagus plants release higher levels of nerylacetone in response to mechanical damage, which differs from the response to black cutworm damage. tandfonline.com |
Studies on Antimicrobial Potential
Nerylacetone has been identified as a component of essential oils from various plants that exhibit antimicrobial properties. nih.govresearchgate.net This has led to investigations into its own potential as an antimicrobial agent. ontosight.ai
Studies have shown that essential oils containing nerylacetone possess activity against a range of microorganisms. For example, nerylacetone is a constituent of essential oils from Paulownia tomentosa and ginger (Zingiber officinale), both of which have documented antibacterial activity. nih.govresearchgate.net
Research on the essential oil of Detarium microcarpum leaves, which contains nerylacetone (2.452%), demonstrated strong to moderate antimicrobial activity. ijpsr.com The oil was effective against several bacteria, including Bacillus subtilis, Escherichia coli, Bacillus cereus, Clostridium perfringens, Enterococcus faecalis, Listeria monocytogenes, Micrococcus luteus, and Staphylococcus aureus. It also showed activity against the fungi Candida kefir and Saccharomyces cerevisiae. ijpsr.com The minimum inhibitory concentrations (MICs) for the essential oil ranged from 0.5% to 8% (v/v). ijpsr.com
Similarly, the essential oil of Ferulago bernardii, which contains a small amount of nerylacetone (0.1%), showed weak antimicrobial activity against Bacillus subtilis and Escherichia coli (MICs <125 µg/ml), Staphylococcus aureus (MIC = 250 µg/ml), Aspergillus niger (MIC = 250 µg/ml), and Candida albicans (MIC = 500 µg/ml). scispace.com
The table below details the antimicrobial activity of essential oils where nerylacetone is a listed component.
| Plant Source of Essential Oil | Nerylacetone Content (%) | Target Microorganisms | Findings (MICs or Activity) |
| Detarium microcarpum (leaves) | 2.452 | Bacillus subtilis, Escherichia coli, Bacillus cereus, Clostridium perfringens, Enterococcus faecalis, Listeria monocytogenes, Micrococcus luteus, Staphylococcus aureus, Candida kefir, Saccharomyces cerevisiae | Strong to moderate activity; MICs ranged from 0.5% to 8% (v/v). ijpsr.com |
| Ferulago bernardii | 0.1 | Bacillus subtilis, Escherichia coli | Weak activity; MICs <125 µg/ml. scispace.com |
| Staphylococcus aureus, Aspergillus niger | Weak activity; MICs = 250 µg/ml. scispace.com | ||
| Candida albicans | Weak activity; MIC = 500 µg/ml. scispace.com | ||
| Paulownia tomentosa, Zingiber officinale (ginger) | Present (amount not specified) | Bacteria | The essential oils show antibacterial activity. nih.govresearchgate.net |
Advanced Analytical Methodologies in Nerylacetone Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique in the analysis of volatile organic compounds (VOCs) like nerylacetone (B1225463). Its high resolution and sensitivity are indispensable for profiling complex volatile mixtures from diverse matrices.
Untargeted volatile profiling using GC-MS allows for a comprehensive survey of all detectable volatile compounds in a sample, enabling the differentiation of biological samples based on their unique chemical fingerprints. This approach has been instrumental in identifying nerylacetone as a key differentiating compound in various biological contexts.
In studies of plant-insect interactions, untargeted GC-MS analysis of volatiles emitted by sweet potato plants revealed nerylacetone as one of the compounds whose function in the plant is yet unknown. lsu.edu Similarly, research on monofloral Portuguese bee pollens utilized GC-MS to analyze their volatile profiles. mdpi.com This analysis identified nerylacetone in significant quantities, particularly in bee pollen from Cistaceae sp., highlighting it as a distinguishing volatile marker. mdpi.com
The power of untargeted GC-MS is further demonstrated in food science. A study profiling the volatile compounds in different meat varieties established an analytical strategy using headspace solid-phase microextraction (HS-SPME) combined with high-resolution Orbitrap MS. mdpi.com This method facilitated the creation of an extensive database of meat volatiles, including nerylacetone, to enhance qualification accuracy. mdpi.com In another example, GC-MS analysis of starfruit from different geographical origins and ripening stages identified nerylacetone as part of its distinct volatile profile, with variations observed between samples from Egypt and those from endemic areas like Indonesia. semanticscholar.org
The application of advanced GC-MS techniques, such as GC coupled with time-of-flight mass spectrometry (GC-TOF-MS), offers even greater resolution and mass accuracy. This was demonstrated in the analysis of volatile profiles from Kaempferia parviflora, where the technique allowed for the detection of low levels of volatiles in a complex plant matrix. nii.ac.jp
A summary of biological samples where nerylacetone has been identified using untargeted GC-MS profiling is presented below.
| Biological Sample | Key Findings |
| Sweet Potato (Ipomoea batatas) | Nerylacetone identified as an emitted volatile with an unknown function. lsu.edu |
| Portuguese Bee Pollen | Found in high quantity in Cistaceae sp. pollen, serving as a differentiating marker. mdpi.com |
| Various Meats (Pork, Beef, Mutton, etc.) | Included in a comprehensive volatile database for meat quality research. mdpi.com |
| Starfruit (Averrhoa carambola) | Part of the distinct volatile profile, with levels varying by origin and ripeness. semanticscholar.org |
| Kaempferia parviflora | Detected using high-resolution GC-TOF-MS in a complex plant matrix. nii.ac.jp |
Beyond identification, GC-MS is also a powerful tool for the quantitative analysis of nerylacetone in complex mixtures. This is crucial for understanding the concentration-dependent effects of the compound. For instance, in a study classifying different Madeira wines, a dynamic headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS was used for quantification, finding nerylacetone concentrations ranging from 0.9 to 20.8 µg/l. uma.pt
In the analysis of areca nut extracts, GC-MS was employed to identify and semi-quantify volatile compounds obtained through simultaneous distillation-extraction and HS-SPME. mdpi.com Nerylacetone was detected in the HS-SPME extract, showcasing the method's ability to quantify volatiles in intricate samples. mdpi.com Similarly, the aroma profile of raw and baked jujube was analyzed using GC-MS, where nerylacetone was quantified in the raw samples. uliege.be
Research on strawberry varieties also utilized HS-SPME-GC-MS to discriminate their aroma profiles. Nerylacetone was identified as one of the volatile organic compounds (VOCs) contributing to the unique aroma of certain varieties. nih.gov
The following table summarizes the quantitative findings for nerylacetone in various complex matrices.
| Matrix | Analytical Method | Concentration/Amount |
| Madeira Wines | Dynamic HS-SPME/GC-MS | 0.9–20.8 µg/l uma.pt |
| Areca Nut Extract | HS-SPME-GC-MS | 0.14 (relative %) mdpi.com |
| Raw Jujube | HS-SPME-GC-MS/MS | 0.021±0.001 (relative peak area) uliege.be |
| Strawberry Varieties | HS-SPME-GC-MS | Identified as a key discriminating VOC nih.gov |
Electrical Penetration Graph (EPG) Technique for Aphid Behavior Analysis
The Electrical Penetration Graph (EPG) technique is a sophisticated electrophysiological method used to study the feeding behavior of piercing-sucking insects like aphids. mdpi.comcambridge.org By creating an electrical circuit between the insect and the plant, EPG allows researchers to monitor the precise location and activity of the aphid's stylets within plant tissues. lsu.edumdpi.com This provides detailed insights into how compounds like nerylacetone influence feeding behavior at different stages, from initial probing to phloem ingestion. mdpi.comdntb.gov.ua
In a study investigating the antifeedant potential of nerylacetone against the green peach aphid, Myzus persicae, EPG was employed in a no-choice test. mdpi.comnih.govsemanticscholar.org The results showed that while nerylacetone had a weak pre-ingestive deterrent effect, it exhibited a significant postingestive deterrent activity, as aphids refused to settle on treated leaves after consuming the phloem sap. nih.govsemanticscholar.org EPG analysis revealed that probes before the first phloem phase were generally short, indicating termination within the epidermis or mesophyll. mdpi.comnih.gov However, some changes, such as longer total probing duration and fewer phloem phases in some instances, suggested weak deterrent factors in both non-phloem and phloem tissues. mdpi.com
EPG has also been used to understand how plant viruses might alter aphid feeding behavior by modifying plant volatiles. lsu.edu The technique is crucial for assessing how changes in the plant's volatile profile, which could include nerylacetone, affect aphid probing, a necessary step for the transmission of non-persistent viruses. lsu.edu Further research has shown that various plant-derived compounds can modify aphid feeding behavior, which is meticulously detailed through EPG waveforms corresponding to different activities like pathway activities, xylem ingestion, and phloem salivation and ingestion. dntb.gov.uafrontiersin.org
Chromatographic Separation Techniques for Isomer Analysis
Nerylacetone is the cis or (Z)-isomer of 6,10-dimethyl-5,9-undecadien-2-one, while its trans or (E)-isomer is geranylacetone (B162166). Differentiating between these geometric isomers is critical as they can exhibit different biological activities. Chromatographic techniques are essential for their separation and analysis.
In synthetic chemistry, it is common for commercial samples of this compound to contain a significant percentage of nerylacetone. One study noted that a sourced sample of this compound contained approximately 35% nerylacetone, and no attempt was made to separate the isomers for subsequent reactions. cardiff.ac.uk Another synthesis of nerylacetone resulted in a mixture containing 86% nerylacetone and 10% this compound, as determined by gas chromatography. sci-hub.se
The challenge of separating these isomers is also highlighted in studies of plant-insect interactions. For example, a commercial sample of this compound used in electrophysiological and olfactometric assays on the black-banded oak borer contained 40% nerylacetone. csic.es In biocatalysis research, engineered squalene-hopene cyclases were shown to differentiate between the geometric isomers of this compound. d-nb.info Whole-cell biotransformations were carried out with (E/Z)-geranylacetone, and the products were analyzed by GC-MS, demonstrating the enzyme's ability to act on both isomers. d-nb.info
Spectroscopic Approaches in Mechanistic Biotransformation Studies
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are vital for elucidating the structures of metabolites formed during the biotransformation of nerylacetone. These studies provide mechanistic insights into how microorganisms metabolize this compound.
The biotransformation of nerylacetone by the plant pathogenic fungus Glomerella cingulata was investigated using spectroscopic data to determine the structures of the resulting products. researchgate.net The primary metabolic pathway was found to be oxidation at the remote double bond, yielding (Z)-9,10-dihydroxy-6,10-dimethyl-5-undecen-2-one as the major metabolite. researchgate.net Other biotransformation products included those resulting from hydration of the double bond and reduction of the carbonyl group. researchgate.net
In another study, the presence of an oxiran ring in the structure of 9,10-epoxynerylacetone, a derivative of nerylacetone, was confirmed using ¹H and ¹³C NMR spectroscopy. mdpi.com The signals from the carbons involved in the oxiran ring were shifted to a higher field compared to the spectrum of the parent nerylacetone, providing clear evidence for the epoxidation. mdpi.com
Research on bacterial P450 monooxygenases has also employed spectroscopic techniques to study the regioselective oxidation of nerylacetone. uni-stuttgart.de It was found that CYP154E1 oxidized nerylacetone to produce three allylic alcohols, demonstrating the power of these enzymes in targeted chemical modifications. uni-stuttgart.de
Chemical Reactivity and Derivatization Studies of Nerylacetone
Oxidation Reactions and Product Characterization
The oxidation of nerylacetone (B1225463) has been investigated using both chemical reagents and biocatalytic systems, leading to a variety of oxygenated derivatives. These reactions can target the double bonds or the allylic positions, depending on the catalyst and conditions employed.
One common chemical oxidation method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). This reaction selectively targets the terminal double bond (C9-C10) to form an epoxide. To preserve the internal double bond (C5-C6), the reaction is typically conducted at low temperatures, such as 0°C, in a solvent like anhydrous dichloromethane. This process yields (±)-9,10-epoxynerylacetone. smolecule.com
Biocatalytic oxidation using cytochrome P450 monooxygenases (CYPs) offers a different profile of products, primarily through allylic hydroxylation. The enzyme CYP154E1 from Thermobifida fusca YX has been shown to be effective in oxidizing nerylacetone. researchgate.netmdpi.com The wild-type enzyme converts nerylacetone into a mixture of allylic alcohols with high conversion rates (97-98%). researchgate.netmdpi.com The primary products are hydroxylated at positions C7, C11, and C12. researchgate.netmdpi.com Interestingly, the Z-isomer nerylacetone is oxidized more selectively by CYP154E1 than its E-isomer counterpart, geranylacetone (B162166). researchgate.net In some biocatalytic systems, such as with Streptomyces griseolus, oxidation can lead to a mixture of epoxides, including 5,6-epoxy-nerylacetone and 9,10-epoxy-nerylacetone, with the latter being the major product. uni-stuttgart.de
| Reactant | Reagents/Catalyst | Key Products | Yield/Product Ratio | Reference |
|---|---|---|---|---|
| Nerylacetone | m-CPBA, CH₂Cl₂, 0°C | (±)-9,10-Epoxynerylacetone | 72% Yield | smolecule.com |
| Nerylacetone | CYP154E1 wild type | 7-Hydroxynerylacetone 11-Hydroxynerylacetone 12-Hydroxynerylacetone | 12% 32% 56% | mdpi.com |
| Nerylacetone | Streptomyces griseolus cells | 5,6-Epoxy-nerylacetone 9,10-Epoxy-nerylacetone | 15% 85% | uni-stuttgart.de |
Reduction Reactions and Product Characterization
The reduction of nerylacetone primarily targets the ketone functional group to yield the corresponding secondary alcohol, neryl alcohol. This transformation can be achieved through standard chemical reduction methods. Catalytic hydrogenation is a common technique where hydrogen gas (H₂) is used in the presence of a metal catalyst such as platinum, palladium, or nickel. youtube.comlibretexts.org This process typically reduces both the ketone and the carbon-carbon double bonds, resulting in a saturated alkane. youtube.com However, selective reduction of the ketone in the presence of alkenes can be achieved under specific conditions or with particular catalysts.
Alternatively, chemical hydrides can be employed for the reduction. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce the ketone to an alcohol. The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
While the general pathways for ketone reduction are well-established, specific studies detailing the yields and stereochemical outcomes for the reduction of nerylacetone are not extensively documented in the provided sources. The expected primary product from the selective reduction of the ketone group is (Z)-6,10-dimethylundeca-5,9-dien-2-ol.
Condensation Reactions for Carbon Skeleton Elongation
Nerylacetone serves as a valuable starting material for the synthesis of more complex terpenoids through condensation reactions that extend its carbon skeleton. A notable application is the synthesis of the four stereoisomers of farnesol (B120207), a 15-carbon sesquiterpenoid alcohol. researchgate.net
This transformation can be accomplished using olefination reactions like the Horner-Wadsworth-Emmons (HWE) condensation. In this method, nerylacetone is treated with a phosphonate (B1237965) ylide, such as the one derived from triethyl phosphonoacetate. This reaction typically results in the formation of an α,β-unsaturated ester with a new carbon-carbon double bond, primarily yielding the (E)-isomer at the newly formed bond. Subsequent reduction of the ester group affords the target farnesol isomer. researchgate.net This approach effectively elongates the carbon chain of nerylacetone by adding an isoprene-like unit.
| Reactant | Reagents/Conditions | Intermediate Product Type | Final Product Type | Reference |
|---|---|---|---|---|
| Nerylacetone | 1. Horner-Wadsworth-Emmons (e.g., with triethyl phosphonoacetate) 2. Ester Reduction | α,β-Unsaturated ester | (2E,6Z)-Farnesol | researchgate.net |
Epoxidation and Activity Modulation of Derivatives
The chemical modification of natural compounds like nerylacetone is a strategy to potentially alter or enhance their biological activities. Epoxidation is one such modification that introduces an oxirane ring into the molecule.
The epoxidation of nerylacetone to (±)-9,10-epoxynerylacetone can be readily achieved by reacting it with m-CPBA in dichloromethane. smolecule.com The reaction is performed at 0°C to selectively form the monoepoxide at the more reactive terminal double bond, yielding the product in good yield (72%). smolecule.com
The biological activity of this derivative has been studied, particularly its antifeedant properties against the green peach aphid, Myzus persicae. smolecule.comnih.gov In free-choice tests, both nerylacetone and its derivative, (±)-9,10-epoxynerylacetone, were shown to deter aphids from settling on treated leaves, indicating a postingestive deterrent activity. smolecule.comnih.gov The study concluded that the epoxidation of nerylacetone did not cause a significant change in its antifeedant activity profile against this particular insect. smolecule.comnih.gov
| Reactant | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nerylacetone | m-CPBA | Dichloromethane | (±)-9,10-Epoxynerylacetone | 72% | smolecule.com |
Derivatization for Stereochemical Exploration
The structure of nerylacetone allows for derivatization to explore and generate stereochemical complexity. Biotransformations using microorganisms are particularly powerful for creating chiral molecules with high enantiomeric excess.
Fungal cultures have been used to transform nerylacetone into a natural γ-butyrolactone with specific stereochemistry. When nerylacetone was incubated with cultures of Acremonium roseum or Fusarium oxysporum, it was converted into (+)-(4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one. This transformation likely proceeds through a Baeyer-Villiger oxidation of the ketone to form an ester, followed by subsequent intramolecular cyclization. The reaction yielded the product with high enantiomeric excess (94% ee with A. roseum and 82% ee with F. oxysporum), demonstrating a high degree of stereocontrol by the fungal enzymes.
Another strategy for stereochemical control involves the regioselective formation of an enolate. Nerylacetone can be deprotonated at the more accessible α-position using a suitable base, and the resulting enolate can be trapped with trimethylsilyl (B98337) chloride (TMSCl). youtube.com This creates a regiodefined enoxy silane, which can then undergo further reactions, such as addition to electrophiles like Eschenmoser's salt, to cleanly provide a desired product, in this case, a tertiary amine. youtube.com This method provides a route to specific isomers by controlling the site of reactivity.
Theoretical and Computational Studies on Nerylacetone
Molecular Docking and Enzyme-Substrate Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of nerylacetone (B1225463), docking simulations have been instrumental in understanding its interaction with enzymes, particularly terpene cyclases like the squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius (AacSHC).
Research involving docking nerylacetone into the active site of an engineered AacSHC variant (G600T) has revealed potential pre-folding states that dictate the outcome of the enzymatic reaction. nih.gov These simulations suggest two major pre-folding conformations with similar binding energies. nih.gov
Pre-folding State 1: This state is proposed to favor a bicyclization reaction. The carbonyl group of nerylacetone is coordinated by the hydroxyl group of a tyrosine residue (Y420) in the enzyme's active site. This orientation is believed to facilitate an interaction between a carbocation formed during the reaction and a lone pair of electrons on the carbonyl oxygen, leading to the formation of a bicyclic product. nih.gov
Pre-folding State 2: This conformation is thought to lead to a monocyclic product. Here, the carbonyl moiety of nerylacetone is oriented towards different residues, namely G600T and Y609. This positioning impedes the orbital interactions necessary for bicyclization, thus favoring monocyclization. nih.gov
The binding energies for these two states have been calculated to be very close, suggesting that both cyclization pathways are possible. nih.gov Further computational and experimental work has shown that specific amino acid residues act as "molecular anchors," using hydrogen bonds to hold the substrate in a particular conformation, thereby directing the reaction toward a specific product with high selectivity. nih.gov
| Docking Simulation | Enzyme Variant | Proposed Conformation | Binding Energy (kcal/mol) | Predicted Outcome | Interacting Residues |
| Nerylacetone in AacSHC | G600T | Pre-folding State 1 | 7.37 | Bicyclization | Y420 |
| Nerylacetone in AacSHC | G600T | Pre-folding State 2 | 7.16 | Monocyclization | G600T, Y609 |
Table 1: Summary of molecular docking results for nerylacetone in the active site of AacSHC G600T, showing two competing pre-folding states with similar binding energies. Data sourced from Stereoselective Directed Cationic Cascades Enabled by Molecular Anchoring in Terpene Cyclases. nih.gov
Quantum Chemical Calculations for Reaction Mechanisms
While detailed quantum chemical calculations, such as Density Functional Theory (DFT), specifically for nerylacetone's reaction mechanisms are not extensively documented in the provided context, the mechanistic proposals derived from molecular docking studies provide a strong computational basis for understanding its reactivity. nih.govdiva-portal.orgnih.govrsc.org These docking simulations computationally model the enzyme-substrate complex and allow for the inference of likely reaction pathways based on proximity and orientation of reacting groups. nih.gov
The proposed mechanism for the selective monocyclization of nerylacetone within an engineered cyclase is a key example. nih.gov Computational models suggest that after entering the active site, nerylacetone's carbonyl group is first loosely coordinated by a threonine residue at position 600. nih.gov This initial interaction helps to flip the molecule towards a tyrosine at position 609, which then forms a tight hydrogen bond. nih.govgoogleapis.com This specific, hydrogen-bond-mediated conformation is what allows for the highly product- and enantioselective monocyclization of nerylacetone in a single catalytic step. nih.govgoogleapis.com These mechanistic hypotheses, while awaiting confirmation from more rigorous QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, demonstrate the power of computational modeling in explaining and predicting complex enzymatic reactions. nih.gov
Conformation and Stereoisomerism Analysis
Nerylacetone is chemically known as (5Z)-6,10-dimethylundeca-5,9-dien-2-one. nih.gov The "(Z)" designation (from the German zusammen, meaning together) indicates that the higher-priority substituents on the C5-C6 double bond are on the same side. It has a well-known stereoisomer, geranylacetone (B162166), which is the (E)-isomer (entgegen, meaning opposite). nih.govzhaw.ch This difference in the geometry of one double bond significantly affects how the molecules are processed by enzymes. zhaw.ch
Computational studies, particularly through enzyme docking, have been crucial in analyzing how the stereoisomerism of nerylacetone and this compound influences their conformation within an enzyme active site and, consequently, the reaction products. zhaw.ch
Nerylacetone ((Z)-isomer): When docked into engineered squalene-hopene cyclases (SHCs), its conformation can be guided to predominantly form monocyclic products like γ-dihydroionone. nih.govzhaw.ch
This compound ((E)-isomer): In contrast, the same enzymes almost exclusively convert the (E)-isomer into bicyclic products. nih.govzhaw.ch
This demonstrates that the initial stereochemistry of the substrate dictates its folded conformation within the catalytic pocket, which in turn controls the cyclization cascade, highlighting a powerful principle for asymmetric synthesis. zhaw.ch
| Compound | IUPAC Name | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nerylacetone | (5Z)-6,10-dimethylundeca-5,9-dien-2-one | cis or (Z) | 3879-26-3 | C₁₃H₂₂O | 194.31 |
| This compound | (5E)-6,10-dimethylundeca-5,9-dien-2-one | trans or (E) | 689-67-8 | C₁₃H₂₂O | 194.31 |
Table 2: Comparison of the chemical properties of nerylacetone and its stereoisomer, this compound. Data sourced from PubChem and other chemical databases. nih.gov
Structure-Activity Relationship (SAR) Modeling for Biological Functions
Structure-Activity Relationship (SAR) studies investigate the link between the chemical structure of a molecule and its biological activity. acs.org For nerylacetone, computational and experimental studies have explored its activity in different biological contexts.
One study investigated the antifeedant properties of nerylacetone and its synthetic epoxy-derivative, 9,10-epoxynerylacetone, against the green peach aphid, Myzus persicae. The research found that both nerylacetone and its epoxidized form limited the settling and probing activity of the aphids. This suggests that, in this specific biological context, the epoxidation of the terminal double bond did not significantly alter the compound's deterrent activity profile.
In another area, the reactivity of nerylacetone was screened across a library of engineered cytochrome P450 BM3 variants. mdpi.com Such screenings are a form of SAR analysis where the relationship between the enzyme's structure (the variants) and its activity on a specific substrate (nerylacetone) is determined. In these studies, nerylacetone was oxidized to several products, including allylic alcohols, while its stereoisomer, this compound, was exclusively epoxidized. mdpi.com This differential reactivity underscores how subtle changes in both substrate stereochemistry and enzyme structure can dramatically alter biological function and metabolic fate. Similar studies with CYP4B1 orthologs also showed conversion of nerylacetone, further contributing to the SAR knowledge base for this compound.
Future Research Directions and Emerging Applications
Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms
While it is understood that terpenes like nerylacetone (B1225463) are produced in nature through the isoprene (B109036) pathway, the specific enzymatic steps and regulatory networks governing nerylacetone biosynthesis remain largely uncharacterized. scbt.com In plants, the general route involves either the mevalonic acid (MVA) pathway or the 2-C-methylerythritol-4-phosphate (MEP) pathway. nih.gov Future research is focused on identifying the specific synthases, transferases, and other enzymes responsible for constructing the nerylacetone backbone from primary metabolites.
Transcriptome analysis of plants known to produce nerylacetone, such as Actinidia deliciosa (kiwifruit), offers a promising avenue for this discovery. plos.orgmedcraveonline.com Studies on salt-stressed kiwi plantlets have revealed changes in the expression of genes related to phenylpropanoid and terpene biosynthesis. nih.gov Future investigations could leverage such transcriptomic data to pinpoint candidate genes. By correlating gene expression profiles with nerylacetone accumulation during different developmental stages or under various environmental stimuli, researchers can identify and subsequently characterize the key enzymes involved. plos.orgfrontiersin.org Understanding the transcription factors (e.g., MYB, WRKY) that regulate these biosynthetic genes is another critical research frontier, which could enable the metabolic engineering of plants or microorganisms for enhanced nerylacetone production. frontiersin.org
Engineering of Biocatalytic Systems for Enhanced Production and Stereoselectivity
The development of engineered biocatalytic systems represents a significant leap forward in producing nerylacetone derivatives with high precision and efficiency. Research is heavily concentrated on two main classes of enzymes: squalene-hopene cyclases (SHCs) and cytochrome P450 monooxygenases (CYPs). tudelft.nlnih.govuni-stuttgart.de
Engineered SHCs, particularly from Alicyclobacillus acidocaldarius (AacSHC), have been successfully used to catalyze the asymmetric cyclization of nerylacetone into enantiopure monocyclic terpenoids. tudelft.nlnih.gov Through protein engineering, specific variants have been developed that can achieve high conversion yields and exquisite stereoselectivity, producing valuable fragrance compounds like (R)-γ-dihydroionone. tudelft.nl This biocatalytic approach in water replaces complex multi-stage chemical syntheses with a single, environmentally benign step. nih.gov
CYP monooxygenases, sourced from bacteria like Streptomyces and Thermobifida fusca, are being engineered to perform highly specific oxidation reactions on the nerylacetone molecule. uni-stuttgart.ded-nb.info These enzymes can introduce hydroxyl or epoxy groups at specific positions, creating a variety of oxidized derivatives. uni-stuttgart.de By mutating amino acids in the enzyme's active site, scientists can tune the regio- and chemoselectivity of the reaction, directing the synthesis toward a desired product. d-nb.info For example, the V286A mutant of CYP154E1 from T. fusca predominantly produces 12-hydroxynerylacetone. d-nb.info These biocatalytic systems are often implemented using whole-cell catalysts, such as genetically modified E. coli, which simplifies the process and reduces costs. uni-stuttgart.de
| Enzyme System | Organism Source | Engineering Detail | Product(s) from Nerylacetone | Key Finding |
|---|---|---|---|---|
| AciSHC | Alicyclobacillus acidocaldarius | Engineered variants (e.g., A169P, P263W, A310L, I613V) | (R)-γ-dihydroionone | Achieved 79% conversion yield; high enantioselectivity (>99% ee). tudelft.nl |
| AacSHC | Alicyclobacillus acidocaldarius | Engineered with molecular anchors (e.g., G600T, Y609) | γ-dihydroionone, α-dihydroionone | Controls cascade termination for selective monocyclization over polycyclization. nih.gov |
| CYP154E1 | Thermobifida fusca YX | V286A mutant | 12-hydroxynerylacetone | High regioselectivity, producing 75% of the target product. d-nb.info |
| CYP154A / CYP154E1 | Nocardia farcinica / Thermobifida fusca | Wild Type | 11-hydroxy-, 12-hydroxynerylacetone, 9,10-epoxide | Demonstrated chemo- and regioselective oxidation capabilities. uni-stuttgart.de |
| P450 Monooxygenase | Streptomyces griseolus | Whole-cell biocatalyst | 5,6-epoxy-nerylacetone, 9,10-epoxy-nerylacetone | Converted nerylacetone into a mixture of epoxides. uni-stuttgart.de |
Advanced Delineation of Ecological Roles in Complex Biological Systems
Nerylacetone is a key semiochemical that mediates interactions between plants and insects. researchgate.netmdpi.comnih.gov While its role as an antifeedant and pheromone component is established, future research aims to unravel its function within more complex ecological webs and at a finer mechanistic level.
Studies have shown that nerylacetone exhibits significant antifeedant and deterrent properties against herbivores like the green peach aphid (Myzus persicae). mdpi.comnih.gov Electrical Penetration Graph (EPG) techniques revealed that the compound has a weak pre-ingestive deterrent effect but a strong postingestive one, indicating it acts after being consumed by the aphid. nih.gov Further research is needed to understand the specific physiological mechanisms and neural pathways that are affected by nerylacetone in the insect gut or nervous system.
Nerylacetone also functions as a pheromone. It has been identified as one of the active compounds in the female-produced sex pheromone of the Asian citrus psyllid (Diaphorina citri), a significant agricultural pest. nih.gov It has also been found as a male-produced compound in certain cerambycid beetles, where it may serve as an aggregation pheromone. researchgate.netresearchgate.net A deeper understanding of how nerylacetone interacts with other pheromonal components and how its release is regulated could lead to the development of highly specific and effective pest management strategies. diva-portal.org
| Ecological Role | Interacting Organism | Observed Effect |
|---|---|---|
| Antifeedant / Deterrent | Green Peach Aphid (Myzus persicae) | Aphids refuse to settle on treated leaves, indicating postingestive deterrent activity. nih.gov |
| Sex Pheromone Component | Asian Citrus Psyllid (Diaphorina citri) | Identified as a volatile compound from females that attracts males. nih.gov |
| Aggregation Pheromone Component | Cerambycid Beetles (e.g., Rosalia alpina) | Identified as a male-produced compound that can attract other beetles. researchgate.netresearchgate.net |
Development of Sustainable Production Methodologies
The shift towards a bio-based economy has spurred research into sustainable methods for producing chemicals like nerylacetone and its derivatives. mdpi.com Biocatalysis is at the core of this effort, offering an environmentally friendly alternative to traditional chemical synthesis. au.dk
Engineered whole-cell biocatalysts and purified enzymes allow for the production of nerylacetone-derived compounds in aqueous media under mild conditions, significantly reducing energy consumption and hazardous waste. nih.govresearchgate.net These biocatalytic routes often combine multiple reaction steps into a single cascade reaction, improving atom economy and process efficiency. nih.govresearchgate.net For instance, the enzymatic cyclization of nerylacetone to γ-dihydroionone streamlines a process that would otherwise require multiple protection and deprotection steps in classical organic synthesis. nih.gov
Another avenue of sustainable production involves utilizing agricultural waste streams. Nerylacetone is a volatile component of fig (Ficus carica) leaves, which are typically considered agricultural waste. mdpi.com Research into eco-friendly extraction methods, such as microwave-assisted drying and extraction, could valorize this biomass by yielding valuable compounds for the flavor, fragrance, or biopesticide industries. mdpi.com This approach aligns with circular economy principles by transforming waste into valuable products.
Exploration of Novel Biologically Active Derivatives
Modifying the chemical structure of nerylacetone is a promising strategy for discovering new compounds with enhanced or entirely new biological activities. mdpi.com Research in this area focuses on creating derivatives through both chemical and biocatalytic methods and then screening them for various applications. mdpi.comresearchgate.net
Chemical synthesis has been used to create epoxy-derivatives, such as (±)-9,10-epoxynerylacetone. mdpi.com When tested for antifeedant activity against Myzus persicae, this derivative showed a similar profile to the parent nerylacetone, suggesting that for this specific activity, the 9,10-double bond is not the sole determinant of its function. nih.gov
Biocatalysis offers a more targeted approach to creating a wider range of derivatives.
Hydroxylated Derivatives : Enzymes like CYP154E1 can produce compounds such as 11-hydroxy- and 12-hydroxynerylacetone. uni-stuttgart.ded-nb.info The specific biological activities of these hydroxylated forms are a key area for future investigation.
γ-Butyrolactones : Microbial transformation of nerylacetone using fungal cultures like Acremonium roseum and Fusarium oxysporum yields a natural γ-butyrolactone. researchgate.net Given that other terpenoid-derived lactones exhibit antifeedant or even antiproliferative activities, this class of nerylacetone derivatives holds significant potential. nih.govresearchgate.net
Cyclized Derivatives : As mentioned, enzymatic cyclization produces valuable fragrance precursors like γ-dihydroionone, which is a key intermediate in the synthesis of α-ambrinol, a prized component of ambergris. csic.es
The exploration of these novel derivatives expands the potential applications of nerylacetone from agriculture to pharmaceuticals and high-value fragrances. researchgate.netmdpi.com
| Derivative Name | Method of Synthesis | Potential/Known Biological Activity |
|---|---|---|
| (±)-9,10-epoxynerylacetone | Chemical Oxidation (m-CPBA) | Antifeedant activity against Myzus persicae. mdpi.comnih.gov |
| 11- & 12-Hydroxynerylacetone | Biocatalysis (CYP154E1) | Activity under investigation; potential as fine chemical intermediates. uni-stuttgart.ded-nb.info |
| (4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | Microbial Transformation (A. roseum, F. oxysporum) | Potential antiproliferative agent; γ-butyrolactone structure. researchgate.net |
| (R)-γ-dihydroionone | Biocatalysis (Engineered SHC) | Valuable fragrance compound; precursor to α-ambrinol. tudelft.nlcsic.es |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for nerylacetone, and how can researchers optimize yields while minimizing isomerization?
- Methodological Answer : The primary synthesis route involves catalytic cyclization of farnesol derivatives. To optimize yields, use low-temperature conditions (e.g., −20°C) and inert atmospheres to suppress thermal isomerization. Monitor reaction progress via GC-MS or HPLC to detect intermediate isomers . For reproducibility, document solvent purity, catalyst loading (e.g., gold(I) complexes), and reaction times in triplicate experiments .
Q. Which analytical techniques reliably characterize nerylacetone’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Use -NMR to confirm carbonyl groups and -NMR for olefinic proton ratios (critical for detecting E/Z isomerization) .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 220–250 nm) to quantify purity. Cross-validate with GC-MS using non-polar columns (e.g., DB-5) .
- Elemental Analysis : Verify stoichiometric ratios of C, H, and O to rule out impurities .
Q. How can researchers access authoritative spectral data for nerylacetone verification?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Organic Letters) and validated databases (SciFinder, Reaxys). Cross-reference spectral data from multiple sources, noting solvent systems and instrumentation parameters. For novel derivatives, deposit raw NMR and MS data in supplementary materials .
Q. What are key considerations for designing reproducible experimental protocols for nerylacetone synthesis?
- Methodological Answer :
- Documentation : Specify exact molar ratios, solvent batch numbers, and equipment calibration details (e.g., syringe pump flow rates) .
- Replication : Include negative controls (e.g., catalyst-free reactions) and report mean yields with standard deviations across ≥3 trials .
- Supplementary Materials : Provide step-by-step videos or annotated spectra for complex procedures .
Advanced Research Questions
Q. What strategies control stereochemistry in nerylacetone derivatives during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective gold(I) catalysts to favor specific diastereomers. Monitor enantiomeric excess (ee) via chiral HPLC .
- Temperature Gradients : Apply cryogenic conditions (−40°C) to stabilize transition states and reduce racemization .
- Computational Modeling : Predict steric effects using DFT calculations (e.g., Gaussian 16) to guide ligand design .
Q. How can mechanistic studies resolve unexpected reaction pathways in nerylacetone transformations?
- Methodological Answer :
- Isotopic Labeling : Introduce or at key positions to track bond cleavage/formation via MS/MS .
- Kinetic Profiling : Use stopped-flow NMR or inline IR to capture transient intermediates .
- Theoretical Validation : Compare experimental data with transition-state energies calculated via QM/MM methods .
Q. What methods reconcile contradictory data on nerylacetone’s physicochemical properties?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥10 independent studies using tools like RevMan. Apply Cochran’s Q-test to identify heterogeneity sources (e.g., solvent polarity, temperature) .
- Experimental Replication : Reproduce disputed results under standardized conditions (IUPAC guidelines) and publish raw datasets .
Q. How to conduct systematic reviews on nerylacetone’s applications in catalysis or natural product synthesis?
- Methodological Answer :
- Search Strategy : Use Boolean operators in Scopus/Web of Science (e.g., "nerylacetone AND (catalysis OR biosynthesis)"). Filter by publication year (last decade) and document type (primary research) .
- Critical Appraisal : Evaluate study quality via CONSORT criteria for experimental rigor and reporting transparency .
- Data Synthesis : Create annotated bibliographies categorizing findings by application (e.g., terpene synthesis, asymmetric catalysis) .
Guidance for Data Presentation
- Tables : Include comparative yields, spectroscopic peaks, and statistical metrics (e.g., RSD ≤5%).
- Figures : Use reaction schemes with stereochemical annotations and mechanistic diagrams .
- Ethical Reporting : Disclose funding sources and conflicts of interest per ACS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
